molecular formula C19H18ClN3O4 B2985184 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 954660-91-4

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea

Cat. No.: B2985184
CAS No.: 954660-91-4
M. Wt: 387.82
InChI Key: NDXDGVIJLSZFGF-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a chlorophenyl group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolidinone Intermediate:

    Introduction of the Chlorophenyl Group:

Industrial Production Methods: For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidized derivatives with potential changes in biological activity.

  • Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduced forms that might exhibit different pharmacological properties.

  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

      Reagents: Nucleophiles like amines or thiols.

      Products: Substituted derivatives with varied functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar solvents like DMF or DMSO.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Probes: Employed in the development of probes for studying biological pathways and interactions.

Medicine:

    Pharmacological Studies: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the pyrrolidinone ring can form hydrogen bonds with active site residues. The chlorophenyl group might enhance binding affinity through π-π interactions or halogen bonding.

Comparison with Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-chlorophenyl)urea: Lacks the pyrrolidinone ring, potentially altering its biological activity.

    1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: Similar structure but without the chlorophenyl group, which may affect its binding properties and reactivity.

Uniqueness:

  • The combination of the benzo[d][1,3]dioxole moiety, pyrrolidinone ring, and chlorophenyl group in 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea provides a unique scaffold that can be fine-tuned for specific applications in medicinal chemistry and materials science.

This compound’s distinct structure and versatile reactivity make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-14-3-1-2-4-15(14)22-19(25)21-9-12-7-18(24)23(10-12)13-5-6-16-17(8-13)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXDGVIJLSZFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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